4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trifluoromethylated compounds are widely used in the field of medicinal chemistry due to their unique properties . They are often used as intermediates in the synthesis of various pharmaceuticals .

Synthesis Analysis

The synthesis of trifluoromethylated compounds can be complex and varies depending on the specific compound. For example, one method involves the use of trifluoroacetyl chloride or trifluoroacetic anhydride with vinyl ether, followed by ammoniation, reaction with 3-methoxy methyl acrylate, and finally cyclization and hydrolysis .Molecular Structure Analysis

The molecular structure of trifluoromethylated compounds can vary greatly. For example, 4-(Trifluoromethyl)benzoic acid has a molecular formula of C8H5F3O2 .Chemical Reactions Analysis

Trifluoromethylated compounds can undergo various chemical reactions. For example, they can participate in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

Trifluoromethylated compounds have unique physical and chemical properties. For example, 4-(Trifluoromethyl)benzoic acid is a white to pale yellow crystalline powder .Applications De Recherche Scientifique

Environmental Degradation and Toxicology

Studies have focused on the environmental persistence and degradation pathways of polyfluoroalkyl chemicals, which are related to compounds like 4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid. These compounds can degrade into perfluoroalkyl and polyfluoroalkyl substances (PFAS), including perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), which are known for their toxicological profiles and regulatory concerns. Research into microbial degradation pathways highlights the transformation of these chemicals in the environment, providing insights into potential biodegradation strategies and the environmental fate of related precursors (Liu & Avendaño, 2013).

Chemical Synthesis and Industrial Applications

The utility of trifluoromethyl groups in organic synthesis, including their incorporation into compounds like 4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid, is significant for developing new chemical entities with potential industrial applications. For instance, trifluoromethanesulfonic acid has been employed in a variety of organic transformations due to its strong protonating power and low nucleophilicity, suggesting similar potential applications for trifluoromethyl-containing compounds in synthesizing new organic materials (Kazakova & Vasilyev, 2017).

Biocatalysis and Bioaccumulation

Research into the inhibition effects of carboxylic acids on microbial biocatalysts provides valuable information for biotechnological applications, including fermentation processes. This is relevant for understanding the biological impacts of compounds with carboxylic acid functionalities, like 4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid, on industrial bioprocesses (Jarboe, Royce, & Liu, 2013). Additionally, studies on the bioaccumulation and environmental behavior of PFAS provide insights into the potential ecological risks associated with the use and disposal of fluorinated compounds, highlighting the need for careful management of these substances to minimize their environmental impact (Houde et al., 2006).

Safety And Hazards

Orientations Futures

Propriétés

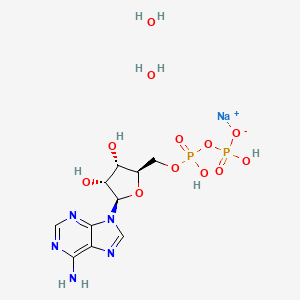

IUPAC Name |

4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2/c7-6(8,9)3-1-4(5(11)12)10-2-3/h1-2,10H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLYSJNODQYBNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.